molecular formula C17H16FNO4 B5504719 N-1,3-benzodioxol-5-yl-2-(2-fluorophenoxy)butanamide

N-1,3-benzodioxol-5-yl-2-(2-fluorophenoxy)butanamide

Cat. No.: B5504719
M. Wt: 317.31 g/mol
InChI Key: AUTVDGKKEZNZRJ-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-2-(2-fluorophenoxy)butanamide is a useful research compound. Its molecular formula is C17H16FNO4 and its molecular weight is 317.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.10633615 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties

  • Gastric Acid Antisecretory Activity : N-1,3-benzodioxol-5-yl-2-(2-fluorophenoxy)butanamide, and related compounds, have been studied for their antisecretory activity against histamine-induced gastric acid secretion in rats. They have shown promising potential in this area, with some compounds demonstrating significant activity (Ueda et al., 1991).

Neuropharmacology

  • Influence on Monoamine Neurotransmission : Research involving analogues of this compound, such as MDA and BDB, has investigated their effects on monoamine neurotransmission in rat brain. These studies contribute to understanding the biochemical actions of these compounds and their potential applications in neuropharmacology (Johnson, Hoffman, & Nichols, 1986).

Psychoactive Effects

  • Potential Therapeutic Class for Psychotherapy : Derivatives of this compound have been proposed as a novel therapeutic class for facilitating psychotherapy. These compounds have been found to exhibit unique psychoactive effects, potentially useful in clinical settings (Nichols et al., 1986).

Neuroprotection

  • Protection against Neuronal Cell Damage : Certain compounds, such as YM-244769, structurally related to this compound, have shown potential in protecting against neuronal cell damage, particularly in conditions like hypoxia/reoxygenation-induced damage. This suggests therapeutic potential in neuroprotection (Iwamoto & Kita, 2006).

Chemical Synthesis and Characterization

  • Synthesis and Characterization : The synthesis and characterization of related compounds, such as N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, have been documented, providing foundational knowledge for further exploration in medicinal chemistry (Manolov, Ivanov, & Bojilov, 2021).

Potential as Antioxidants

  • Development of Antioxidants : Research into new antioxidants containing hindered phenol groups, which are structurally related to this compound, highlights the compound's potential in developing effective antioxidants for industrial applications (Pan et al., 1998).

Anticancer Applications

  • Anticancer Activity : N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide derivatives, structurally similar to this compound, have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, indicating potential in anticancer research (Stefely et al., 2010).

Antimicrobial Activity

  • Antimicrobial Agents : Novel derivatives of 2-(6-methoxy-2-naphthyl)propionamide, related to this compound, have shown significant antibacterial and antifungal activities, suggesting potential applications as antimicrobial agents (Helal et al., 2013).

Herbicidal Activity

  • Herbicidal Potential : The synthesis and evaluation of compounds structurally related to this compound have demonstrated potential herbicidal activity, providing insights into their application in agriculture (Huang et al., 2005).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety assessment .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2-fluorophenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4/c1-2-13(23-14-6-4-3-5-12(14)18)17(20)19-11-7-8-15-16(9-11)22-10-21-15/h3-9,13H,2,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTVDGKKEZNZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC2=C(C=C1)OCO2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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